Product packaging for Benzoic anhydride(Cat. No.:CAS No. 93-97-0)

Benzoic anhydride

Cat. No.: B142411
CAS No.: 93-97-0
M. Wt: 226.23 g/mol
InChI Key: CHIHQLCVLOXUJW-UHFFFAOYSA-N
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Description

Benzoic anhydride (CAS 93-97-0) is an acyclic carboxylic anhydride that serves as a potent benzoylating agent in organic synthesis . It is widely used to introduce the benzoyl group (C₆H₅CO-) into target molecules, facilitating the synthesis of various compounds including esters and amides from alcohols and amines, which are key building blocks in pharmaceuticals, dyes, and fragrances . Its high reactivity makes it particularly valuable for the synthesis of lactones and in the derivatization of lipids, where it is used to convert free hydroxyl groups into chromophoric, non-polar benzoyl esters for analysis . This compound can also be employed in complex transformations such as the Heck reaction for carbon-carbon bond formation and in the production of polymers, including polyesters . The compound is a solid with a molecular weight of 226.23 g/mol and is typically supplied as a white, crystalline powder . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B142411 Benzoic anhydride CAS No. 93-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzoyl benzoate
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InChI

InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
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InChI Key

CHIHQLCVLOXUJW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID1029122
Record name Benzoic anhydride
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Benzoic anhydride
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CAS No.

93-97-0
Record name Benzoic anhydride
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Record name Benzoic acid, 1,1'-anhydride
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Historical Context of Benzoic Anhydride Synthesis and Early Applications

The journey of benzoic anhydride (B1165640) is intrinsically linked to its precursor, benzoic acid, which was discovered in the 16th century. orgsyn.orgbeilstein-journals.org However, the synthesis of benzoic anhydride itself was first reported in the late 19th century through the condensation of benzoic acid under dehydrating conditions. One of the classical and well-documented methods for its preparation was described in 1923 by H. T. Clarke and E. J. Rahrs, which involves heating benzoic acid with acetic anhydride. wikipedia.org

A variety of methods for the synthesis of this compound have been developed over the years, reflecting its importance in organic synthesis. These methods often involve the dehydration of benzoic acid or reactions involving benzoyl chloride.

ReactantsReagents/ConditionsReference
Benzoic AcidAcetic Anhydride wikipedia.org
Benzoic AcidPhosphorus Pentoxide orgsyn.orgbeilstein-journals.org
Sodium Benzoate (B1203000)Benzoyl Chloride wikipedia.org
BenzotrichlorideBenzoic Acid acs.org

From its early days, the primary application of this compound has been as a benzoylating agent. researchgate.net This involves the introduction of a benzoyl group (C₆H₅CO-) into a molecule, a fundamental transformation in the synthesis of a wide array of organic compounds, including esters and amides. Its utility in this capacity was quickly recognized and established its role as a staple reagent in synthetic organic chemistry.

Significance of Benzoic Anhydride As a Reagent in Complex Chemical Transformations

The significance of benzoic anhydride (B1165640) in advanced organic chemistry lies in its ability to act as a potent acylating agent, facilitating a range of complex transformations. Its reactivity is central to the synthesis of numerous valuable compounds.

Key applications of benzoic anhydride in organic synthesis include:

Esterification and Amidation: this compound is widely used for the synthesis of benzoic esters and amides from alcohols and amines, respectively. cymitquimica.com These reactions are fundamental in the production of pharmaceuticals, dyes, and fragrances. cymitquimica.comnih.gov

Heck Reaction: It serves as an arylation agent in the Heck reaction, a powerful method for forming carbon-carbon bonds.

Synthesis of Dyes and Intermediates: this compound is a crucial intermediate in the manufacturing of various dyes and their precursors. nih.gov

Polymer Chemistry: It is utilized in the production of polymers like polyesters and in the formulation of Interpenetrating Polymer Networks (IPNs), contributing to the development of high-performance materials.

Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions to introduce a benzoyl group to an aromatic ring.

Reaction TypeRole of this compoundSignificance
EsterificationBenzoylating AgentSynthesis of esters for pharmaceuticals and fragrances. cymitquimica.com
AmidationBenzoylating AgentFormation of amides, important in medicinal chemistry. cymitquimica.com
Heck ReactionArylation AgentCarbon-carbon bond formation.
PolymerizationMonomer/Modifying AgentProduction of polyesters and high-performance materials.

Reaction Mechanisms and Mechanistic Investigations Involving Benzoic Anhydride

Acylation of Alcohols (Esterification)

Benzoic anhydride (B1165640) reacts with alcohols to form benzoate (B1203000) esters and benzoic acid as a byproduct. wikipedia.orglibretexts.org This reaction, a form of alcoholysis, is a common method for preparing esters. wikipedia.orglibretexts.org The presence of a base like pyridine (B92270) can facilitate the reaction by neutralizing the benzoic acid formed. libretexts.orglibretexts.org

(C₆H₅CO)₂O + ROH → C₆H₅COOR + C₆H₅COOH wikipedia.org

The mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, followed by the departure of a benzoate leaving group. libretexts.orglibretexts.org

Acylation of Amines (Amide Synthesis)

The reaction of benzoic anhydride with primary or secondary amines yields N-substituted benzamides and benzoic acid. vaia.comlibretexts.org This nucleophilic acyl substitution reaction is a fundamental method for forming amide bonds. libretexts.orgchemistry.coach

(C₆H₅CO)₂O + RNH₂ → C₆H₅CONHR + C₆H₅COOH

The mechanism is initiated by the nucleophilic attack of the amine on a carbonyl carbon of the anhydride. libretexts.orgchemistry.coach

Applications in Named Reactions

Friedel-Crafts Acylation

In the Friedel-Crafts acylation, an aromatic ring is acylated with an acyl chloride or an acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.combyjus.com Benzoic anhydride can be used as the acylating agent to introduce a benzoyl group onto an aromatic substrate, forming an aryl ketone. byjus.com

The reaction mechanism involves the formation of an acylium ion electrophile, which then attacks the aromatic ring in an electrophilic aromatic substitution. wikipedia.orgbyjus.commasterorganicchemistry.com A stoichiometric amount of the Lewis acid is typically required because the product ketone forms a stable complex with it. wikipedia.org

Perkin Reaction

The Perkin reaction is an organic reaction that produces α,β-unsaturated aromatic acids. byjus.comonlineorganicchemistrytutor.comslideshare.net It involves the condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. byjus.comonlineorganicchemistrytutor.compw.live While acetic anhydride is commonly used, the principles of the reaction can be extended to other anhydrides. The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.compw.livepharmaguideline.com

Benzoic Anhydride in Polymer Chemistry and Materials Science Research

Use in Polyester Production and High-Performance Materials Development

Benzoic anhydride (B1165640) is utilized in the production of polymers, including polyesters and resins, contributing to the development of durable and high-performance materials. chemimpex.comontosight.ai It can act as an intermediate or a modifying agent in polymerization processes. Research has shown that incorporating compounds like benzoic anhydride into polymers such as methyl methacrylate (B99206) can lead to materials with enhanced thermal stability and mechanical properties. This opens pathways for creating advanced materials with specifically tailored characteristics. In the broader context of high-performance materials, acid anhydrides are crucial for synthesizing polymers like polyesters and polyamides. Biaxially oriented films made from semi-crystalline, semi-aromatic polyesters are used extensively in applications requiring high dimensional stability, such as flexible electronics and photovoltaics. numberanalytics.comreading.ac.uk The development of novel copolyesters and copoly(ester-imide)s often involves anhydride-containing monomers to enhance thermomechanical performance relative to standard polyesters like poly(ethylene terephthalate) (PET) and poly(ethylene-2,6-naphthalate) (PEN). reading.ac.uk

Incorporation into Polymer Films for Functional Materials

This compound can be incorporated into polymer matrices, such as low-density polyethylene (B3416737) (LDPE), to create functional films, particularly for active packaging applications. researchgate.netmdpi.com Unlike some other additives, this compound is less volatile, which simplifies its incorporation into the polymer during processing. researchgate.netnih.gov When added to LDPE films, it has been shown to impart antimycotic (anti-mold) activity, which was demonstrated in shelf-life tests on packaged cheese and toasted bread. researchgate.netnih.govtandfonline.com In some studies, while benzoic acid alone did not inhibit mold growth, the incorporation of this compound into the polymer matrix resulted in films with effective antimycotic properties against fungi like Aspergillus niger and Penicillium sp. mdpi.comnih.gov

A critical aspect of using functional additives in food packaging is their potential to migrate from the polymer into the food. Studies have been conducted to quantify the migration of this compound from LDPE films into food simulants, which are substances that mimic different types of food products (e.g., aqueous, acidic, fatty).

Research involving LDPE films containing this compound at concentrations of 5 g/kg and 10 g/kg revealed that migration levels are dependent on the nature of the food simulant. researchgate.netnih.gov For this compound, it was found that between 30% and 40% of the amount present in the film leached into aqueous food simulants. researchgate.netnih.govtandfonline.com In contrast, migration into olive oil, a fatty food simulant, was lower, in the range of 10% to 20% of the added amount. researchgate.netnih.govtandfonline.com These migration studies are essential for assessing the suitability and safety of such active packaging materials for food contact applications. food.gov.ukmdpi.com

Migration of this compound from LDPE Film
Food Simulant TypePercentage of Added this compound MigratedReference
Aqueous Simulants30% - 40% researchgate.netnih.govtandfonline.com
Olive Oil (Fatty Simulant)10% - 20% researchgate.netnih.govtandfonline.com

The incorporation of additives like this compound into a polymer matrix can alter the physical and functional properties of the resulting film. Research has demonstrated that the addition of this compound into LDPE films significantly changes key characteristics of the packaging material. researchgate.netnih.gov

These changes include modifications to:

Permeability: The rates at which gases like oxygen and carbon dioxide, as well as water vapor, can pass through the film are affected. nih.govtandfonline.com

Mechanical Strength: Properties such as tensile strength, which measures the force required to pull the material until it breaks, are altered. researchgate.netnih.gov Some studies noted that the addition of similar antimicrobial agents led to a reduction in tensile strength. researchgate.net However, other research reported no significant variations in the strength of LDPE film when this compound concentration was increased from 0.5% to 1.0%. researchgate.netvu.edu.au

Transparency: The optical clarity of the film can be impacted by the presence of the additive. nih.govtandfonline.com One study found that increasing this compound concentration did not cause variations in the opacity of the LDPE film. researchgate.net

Impact of this compound on LDPE Film Properties
PropertyObserved ImpactReference
Gas & Water Vapour PermeabilitySignificantly changed nih.govtandfonline.com
Tensile StrengthSignificantly changed researchgate.netnih.gov
TransparencySignificantly changed nih.govtandfonline.com
Coefficient of FrictionSignificantly changed nih.gov
Sealing StrengthSignificantly changed nih.gov

As a Dehydrating Agent in Polymer Synthesis

In polymer chemistry, this compound can function as an effective dehydrating agent. chemimpex.com The removal of water is a critical step in condensation polymerization reactions, where monomers join together and release a small molecule, typically water. Acid anhydrides are generally used to facilitate the removal of water, driving the reaction toward the formation of the polymer. numberanalytics.com

A specific example of this function is in the synthesis of certain Covalent Organic Framework (COF) foams. In the development of olefin-linked COF monoliths through a solvent-free organic flux method, this compound plays multiple key roles simultaneously: it acts as a catalyst, a dehydrating agent, and a pore former for the foam structure. researchgate.net This multi-faceted role is crucial for balancing the polymerization and crystallization processes to create a well-ordered and porous final material. researchgate.net

Role in Interpenetrating Polymer Network Resin Formulations

This compound has been identified as a key component in the formulation of Interpenetrating Polymer Networks (IPNs). An IPN is a polymer blend comprising two or more distinct polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. rsc.org This structure allows for the combination of properties from different polymer types.

In a patented formulation for an anti-corrosive paint, an IPN resin is created using alkyd resin, phenolic resin, and epoxide resin. patsnap.com In this system, this compound is used as a cross-linking agent, alongside other components like vulcabond and amine resin. patsnap.com The use of IPNs in this context aims to create materials with enhanced properties, such as high tensile strength, modulus, toughness, and impact strength, suitable for demanding applications. researchgate.net

Components of a Patented IPN Anti-Corrosive Paint
Component TypeSpecific MaterialRoleReference
IPN ResinsAlkyd ResinPrimary Network Resins patsnap.com
Phenolic Resin
Epoxide Resin
Cross-linking AgentsThis compoundCross-linker patsnap.com
Vulcabond
Amine Resin

Potential Applications in 3D Printing Materials

The application of this compound in the realm of 3D printing is an emerging area of research, primarily related to the development of advanced composite materials. 3D printing processes like Fused Deposition Modeling (FDM) often use thermoplastic filaments, which can be filled with various materials to enhance their properties. alliancechemical.com

Research into improving the properties of natural fibers for use in polymeric composites has explored various chemical treatments. One such effective method is benzoylation, which can be carried out using alkali-benzoyl chloride or this compound. researchgate.net This treatment has been shown to be advantageous for modifying lignocellulosic biomass, such as coconut shells. The treatment helps to remove components like hemicellulose and lignin (B12514952) from the fiber surface, leading to improved surface roughness and better adhesive bonding between the fiber and the polymer matrix. researchgate.net Such enhanced fiber-matrix interlocking is highly beneficial for creating high-performance composite filaments for 3D printing applications. researchgate.net Additionally, pyrolysis studies of waste from photopolymerization-based 3D printing have identified benzoic acid (a derivative of the anhydride) among the released volatile compounds, indicating the presence of benzoyl structures within the cured resins. researchgate.net

Considerations for Controlled Release from Polymer Matrices

The controlled release of chemical compounds from a polymer matrix is a sophisticated process influenced by the physicochemical properties of the polymer, the active agent, and their interactions with the surrounding environment. When considering this compound as the compound to be released, or as a component within the controlled-release system, several key factors must be meticulously evaluated to achieve a desired release profile. These considerations primarily revolve around the nature of the polymer matrix, the mechanism of release, and the interactions between the polymer and the anhydride.

Research into controlled release systems often utilizes polymers that can be broadly categorized as hydrophilic, hydrophobic, biodegradable, or non-biodegradable. ijpras.comijrpr.com The choice of polymer is paramount as it dictates the primary mechanism of release, which can include diffusion, swelling, and erosion. ijpras.comgsconlinepress.com

For hydrophobic matrices, such as low-density polyethylene (LDPE), the release of an incorporated compound like this compound is typically governed by diffusion. ijrpr.com A study on LDPE films for active food packaging incorporated this compound at concentrations of 5 g/kg and 10 g/kg. researchgate.nettandfonline.com The migration, or release, of this compound was found to be significantly different in aqueous versus lipid environments. In aqueous food simulants, 30-40% of the added this compound was released, while only 10-20% leached into an olive oil simulant. researchgate.nettandfonline.com This highlights the critical role of the surrounding medium and the compound's solubility in controlling its release from a non-eroding, hydrophobic matrix. Furthermore, the incorporation of this compound into the LDPE film altered the material's functional characteristics, including its permeability to gases and its mechanical properties. researchgate.nettandfonline.com

In systems involving hydrophilic polymers, the mechanism is often more complex. These polymers absorb water, leading to swelling and the formation of a gel layer. ijpras.comresearchgate.net The release of the active agent is then controlled by its diffusion through this hydrated gel layer and/or by the erosion of the matrix itself. ijpras.com The rate of release can be finely tuned by adjusting the ratio of hydrophilic to hydrophobic polymers within the matrix. ijpras.com

Biodegradable polymers, particularly polyanhydrides, are of significant interest for controlled release because their degradation can be designed to control the release kinetics. nih.gov Polyanhydrides often exhibit surface erosion, where the polymer is consumed layer by layer, leading to a predictable, near-zero-order release of the entrapped agent. nih.gov The release kinetics from such matrices have been shown to vary with the choice of the incorporated drug and the method of fabrication (e.g., hot melt versus compression molding). nih.gov

In some advanced systems, an anhydride may be included as an excipient specifically to modulate the degradation of the polymer matrix. nih.gov For instance, the inclusion of a small molecule anhydride in poly(ortho ester) matrices has been proposed to increase the rate of autocatalysis, thereby altering the polymer's degradation mechanism and, consequently, the release profile of the active agent. nih.gov

The molecular weight of the polymer matrix is another crucial variable. A study using copolymers of methyl vinyl ether and maleic anhydride (Gantrez AN) to release benzoic acid as a model drug demonstrated a clear relationship between the polymer's molecular weight and the release kinetics. researchgate.net For the highest molecular weight polymer, the release was nearly zero-order, indicative of erosion-controlled release. researchgate.net For lower molecular weight polymers, the diffusional component of release became more dominant. researchgate.net

The specific application also dictates design considerations. In agriculture, a liquid mulch was developed by esterifying tamarind xyloglucan (B1166014) with this compound. mdpi.com This system is designed for the controlled release of nutrients and for water retention, demonstrating a use case where this compound is a reactant in the formation of the controlled-release matrix itself. mdpi.com The degradation and release characteristics of such a material are dependent on a wide range of polymer properties, including stiffness, hydrophobicity, and the type of chemical bonds in the polymer backbone. mdpi.com

The following table summarizes key research findings related to the controlled release of this compound or related compounds from various polymer matrices.

Polymer MatrixReleased/Studied CompoundKey Research Finding
Low-Density Polyethylene (LDPE)This compoundRelease into food simulants was diffusion-controlled; 30-40% released into aqueous media and 10-20% into olive oil. researchgate.nettandfonline.com
Copolymer of Methyl Vinyl Ether and Maleic Anhydride (Gantrez AN)Benzoic AcidRelease kinetics were dependent on the polymer's molecular weight; higher molecular weight led to near zero-order release, while lower molecular weight increased the role of diffusion. researchgate.net
Poly(ortho ester)Generic Active AgentA small molecule anhydride excipient was used to alter the polymer degradation mechanism by increasing the rate of autocatalysis. nih.gov
Tamarind XyloglucanThis compound (as reactant)This compound was used to synthesize a liquid mulch, a type of agricultural controlled-release system. mdpi.com
1,3-bis(p-carboxyphenoxy)propane-sebacic acid anhydride copolymerBupivacaine HClPolyanhydride matrices provided sustained release of the anesthetic over several days, with kinetics varying by drug and fabrication method. nih.gov

Advanced Analytical Methodologies for Benzoic Anhydride Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a powerful tool for separating benzoic anhydride (B1165640) from reactants, byproducts, and impurities. Both gas-liquid and high-performance liquid chromatography are routinely employed to ensure the purity of the final product and to monitor the progress of its synthesis.

Gas-Liquid Chromatography (GLC) serves as a valuable method for the quantitative analysis of mixtures containing benzoic anhydride and related compounds. It has been successfully applied to determine the presence of benzoic acid, a common impurity and hydrolysis product, in anhydride mixtures. acs.org The technique is particularly useful for monitoring the progress of reactions where this compound is either a reactant or a product. For instance, in studies of chemical rearrangements, GLC analysis can confirm the identity and molar ratios of products like 4-methylphenyl benzoate (B1203000) and benzoic acid, which form from reactions involving this compound. psu.edu This capability allows researchers to track the consumption of reactants and the formation of products over time, providing crucial data for kinetic and mechanistic studies. psu.edu

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of this compound. sielc.com Given that this compound can hydrolyze to benzoic acid, HPLC methods are often developed to separate and quantify both the anhydride and its corresponding acid, along with other potential impurities. researchgate.net The versatility of HPLC allows for the analysis of complex mixtures that can include symmetric anhydrides, mixed anhydrides, and their associated carboxylic acids in a single analytical run. researchgate.net The development of reliable and simple HPLC methods is crucial for quantifying preservatives like benzoic acid and its salts in various matrices, and these validated methods can be adapted for the analysis of this compound. researchgate.net The advantages of HPLC for this purpose include its relative simplicity and the need for only basic equipment, such as a pump, column, injection valve, and a UV detector. springernature.com

The most common approach for this compound analysis via HPLC is reverse-phase chromatography. sielc.comsielc.com Method development typically begins with the selection of a suitable stationary phase, often a C18 column, and optimizing the mobile phase composition. lcms.cz However, to achieve optimal separation, exploring different stationary phase chemistries beyond C18 is often necessary. lcms.czelementlabsolutions.com

Several reverse-phase and mixed-mode columns have been successfully used for the analysis of this compound. The selection of the column and mobile phase is critical for achieving the desired retention and resolution from related compounds like benzoic acid and benzyl (B1604629) alcohol. sielc.comsielc.comsielc.com An isocratic mobile phase, which maintains a constant composition, is often sufficient for retaining and separating this compound. sielc.com

Table 1: Examples of HPLC Columns and Conditions for this compound Analysis

Column TypeStationary Phase DetailsMobile PhaseSeparation ModeSource(s)
Newcrom R1Special reverse-phase with low silanol (B1196071) activityAcetonitrile (B52724) (MeCN) and waterReverse Phase sielc.comsielc.com
Primesep S2Mixed-mode column100% Acetonitrile (MeCN)HILIC / Mixed-Mode sielc.comsielc.com

The process of method development involves a systematic evaluation of parameters including column chemistry, mobile phase solvent, pH, and gradient to achieve a robust separation. lcms.cz Understanding the interactions between the analyte, the stationary phase, and the mobile phase is key to selecting the most appropriate column and conditions. elementlabsolutions.com

UV detection is the most common method for the HPLC analysis of this compound, owing to the presence of the chromophoric phenyl groups in its structure. sielc.comsielc.com The selection of an appropriate wavelength is crucial for achieving high sensitivity and resolution. This compound exhibits a broad UV absorption peak, and detection is often performed at wavelengths where it shows significant absorbance, while minimizing interference from other components in the sample matrix. sielc.com

In some derivatization procedures where this compound is a byproduct, the detection wavelength can be chosen to maximize the signal of the target analyte while minimizing the signal from the anhydride. iiste.org For direct analysis, however, the wavelength is selected based on the UV spectrum of this compound itself.

Table 2: Reported UV Detection Wavelengths for this compound Analysis

Detection Wavelength (nm)Method ContextSource(s)
210Analysis on a mixed-mode column with 100% MeCN mobile phase. sielc.comsielc.com
254Detection of benzoylated polyamines, where this compound is a contaminant. iiste.org
275Analysis on a Newcrom R1 reverse-phase column with MeCN/water mobile phase. sielc.comsielc.com
277Broad UV absorption peak maximum reported for the compound.
200 & 275Simultaneous detection of acetic anhydride, benzyl alcohol, and this compound. sielc.com

High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Spectroscopic Characterization in Mechanistic and Structural Studies

Spectroscopic methods are indispensable for the structural confirmation of this compound and for investigating the mechanisms of its reactions. These techniques probe the molecular structure, allowing for the identification of key functional groups and the monitoring of their transformation during chemical processes.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are definitive techniques for identifying the anhydride functional group. spectroscopyonline.comrsc.org The most characteristic feature in the IR spectrum of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.comkharagpurcollege.ac.inspcmc.ac.in This doublet arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. spcmc.ac.in

For non-cyclic anhydrides like this compound, these two bands typically appear in the regions of 1850–1800 cm⁻¹ and 1790–1740 cm⁻¹. kharagpurcollege.ac.inmasterorganicchemistry.com The presence of conjugation with the aromatic rings in this compound shifts these frequencies slightly compared to saturated acyclic anhydrides. spcmc.ac.inlibretexts.org The higher frequency band is attributed to the symmetric C=O stretch, while the lower frequency band corresponds to the asymmetric stretch. spcmc.ac.in Another significant band for open-chain anhydrides is the C-O-C stretching vibration, which appears in the 1170-1050 cm⁻¹ region. spcmc.ac.in

FTIR-ATR (Attenuated Total Reflectance) spectroscopy is particularly useful for monitoring reaction kinetics in solution by measuring the decrease in the anhydride peak intensity over time. nih.gov This allows for the calculation of reaction rates and half-lives, providing valuable mechanistic insights. nih.gov The disappearance of the characteristic anhydride peaks and the appearance of new peaks (e.g., for carboxylic acids or esters) can confirm the completion of a reaction or the chemical modification of a material. nipne.ro

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Specific Reported Value for this compound (cm⁻¹)Source(s)
Symmetric C=O Stretch1850–18001786 kharagpurcollege.ac.inspcmc.ac.inmasterorganicchemistry.comlibretexts.org
Asymmetric C=O Stretch1790–17401726 kharagpurcollege.ac.inspcmc.ac.inmasterorganicchemistry.comlibretexts.org
C-O-C Stretch1170-1050~1125 (general for acyclic) spcmc.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

Detailed Research Findings: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the phenyl protons. Due to the molecule's symmetry, the protons on the two phenyl rings are chemically equivalent. The spectrum typically shows a complex multiplet pattern arising from coupling between the ortho, meta, and para protons. Specifically, the protons ortho to the carbonyl group are the most deshielded and appear furthest downfield. acs.org

The ¹³C NMR spectrum provides further structural confirmation, showing distinct signals for the carbonyl carbon and the carbons of the aromatic rings. acs.org The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift. The symmetry of the molecule results in four signals for the aromatic carbons: one for the ipso-carbon (attached to the carbonyl group), and one each for the ortho, meta, and para carbons.

The spectral data obtained from NMR analysis are consistent with the established structure of this compound.

Interactive Data Table: NMR Spectral Data for this compound in CDCl₃

Nucleus Chemical Shift (δ) in ppm Multiplicity / Remarks Reference
¹H 8.17 d (doublet) acs.org
¹H 7.68 t (triplet) acs.org
¹H 7.53 t (triplet) acs.org
¹³C 162.6 Carbonyl Carbon acs.org
¹³C 134.8 Aromatic Carbon acs.org
¹³C 130.9 Aromatic Carbon acs.org
¹³C 129.3 Aromatic Carbon acs.org
¹³C 129.1 Aromatic Carbon acs.org

Mass Spectrometry (LC/MS, ESI-MS) for Molecular Identification and Derivatization Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns for structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

Detailed Research Findings: In mass spectrometry, this compound (C₁₄H₁₀O₃, molecular weight 226.23 g/mol ) will show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 226. nih.gov The primary fragmentation pathway involves the cleavage of the anhydride linkage. The most significant fragment observed is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is particularly stable and often represents the base peak in the spectrum. docbrown.inforsc.org Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77, which can subsequently lose acetylene (B1199291) (C₂H₂) to produce a fragment at m/z 51. docbrown.info

Beyond molecular identification, this compound serves as a crucial derivatizing agent in MS analysis. It is used to modify other molecules to enhance their chromatographic separation and improve their ionization efficiency and detection sensitivity in LC/MS, particularly with ESI. libretexts.orgresearchgate.net For instance, it is used in proteomics to derivatize peptides and in epigenetics to derivatize cytosine modifications for sensitive quantification by LC-ESI-HRMS/MS (High-Resolution Mass Spectrometry). libretexts.orgresearchgate.net

Interactive Data Table: Key Mass Fragments of this compound

m/z Proposed Fragment Ion Formula Significance Reference
226 Molecular Ion [C₁₄H₁₀O₃]⁺ Confirms molecular weight nih.gov
105 Benzoyl Cation [C₇H₅O]⁺ Base Peak, characteristic fragment docbrown.inforsc.org
77 Phenyl Cation [C₆H₅]⁺ Fragmentation of Benzoyl Cation docbrown.info
51 [C₄H₃]⁺ Fragmentation of Phenyl Cation docbrown.info

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and crystal packing.

Detailed Research Findings: While X-ray crystallography is a standard method for such determinations, detailed published crystal structure data for this compound itself is not as common as for its various derivatives. However, the methodology has been extensively applied to closely related anhydride compounds, illustrating the type of information that can be obtained.

For example, a study on 3-acetoxy-2-methylthis compound, a more complex derivative, utilized single-crystal X-ray diffraction to confirm its structure. acs.orgnih.govazom.com The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. acs.orgnih.govazom.com Such studies provide precise measurements of bond lengths and angles within the anhydride group and the phenyl rings, as well as insights into intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the crystal lattice. nih.gov This application of XRD to derivatives showcases the power of the technique for the unambiguous structural characterization of this compound and related compounds.

Interactive Data Table: Example Crystal Data for a this compound Derivative (3-acetoxy-2-methylthis compound)

Parameter Value Reference
Crystal System Monoclinic acs.orgnih.govazom.com
Space Group P2₁/c acs.orgnih.govazom.com
Radiation Mo Kα (λ = 0.71073 Å) acs.orgnih.gov

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimental results are compared against the theoretically calculated values to verify the compound's elemental composition and purity.

Detailed Research Findings: The molecular formula of this compound is C₁₄H₁₀O₃. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. An elemental analyzer, which works by combusting the sample and quantifying the resulting gases (CO₂, H₂O), is used to obtain the experimental percentages. For a sample to be considered pure, the experimentally found values must closely match the theoretical values, typically within a ±0.4% margin. Benzoic acid, a closely related and highly pure compound, is often used as a standard for the calibration of elemental analyzers.

Interactive Data Table: Elemental Composition of this compound (C₁₄H₁₀O₃)

Element Theoretical Mass % Experimentally Expected Range
Carbon (C) 74.33% 73.93% - 74.73%
Hydrogen (H) 4.46% 4.06% - 4.86%
Oxygen (O) 21.21% (by difference)

Theoretical and Computational Studies of Benzoic Anhydride

Quantum Chemical Calculations for Geometrical Parameters and Vibrational Wavenumbers

Quantum chemical calculations are indispensable tools for determining the three-dimensional structure and vibrational dynamics of molecules. These methods can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

For benzoic anhydride (B1165640), geometry optimization would typically be performed using various levels of theory, from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations. cnr.itdftk.org The choice of method and basis set (e.g., 6-311++G(d,p)) is crucial for balancing computational cost with accuracy. aip.org The optimization process seeks the lowest energy conformation of the molecule, providing a detailed picture of its structure. mdpi.com

Once the optimized geometry is obtained, the same computational methods can be used to calculate the vibrational wavenumbers. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as the characteristic symmetric and asymmetric stretching of the C=O groups and the stretching of the C-O-C anhydride bridge. mdpi.com Comparing these calculated wavenumbers with experimental data from infrared (IR) and Raman spectroscopy allows for a detailed assignment of the spectral bands. nist.gov

Table 1: Representative Calculated Geometrical Parameters for Benzoic Anhydride (Illustrative) Note: The following values are illustrative of the typical data obtained from quantum chemical calculations and are not from a specific study on this compound.

ParameterAtoms InvolvedTypical Calculated Value (Å or °)
Bond LengthC=O~1.20 Å
Bond Length(C=O)-O~1.40 Å
Bond LengthC-C (phenyl)~1.39 Å
Bond AngleO=C-O~121°
Bond AngleC-O-C~117°

Table 2: Principal Vibrational Wavenumbers for this compound (Illustrative Calculated vs. Experimental) Note: Calculated values are representative. Experimental IR peaks are sourced from the NIST Chemistry WebBook. nist.gov

Vibrational ModeIllustrative Calculated Wavenumber (cm⁻¹)Experimental IR Peak (cm⁻¹)
C=O Asymmetric Stretch~17851786
C=O Symmetric Stretch~17251724
C-C Aromatic Stretch~16001600
C-O-C Asymmetric Stretch~11701175
C-O-C Symmetric Stretch~10151018

Density Functional Theory (DFT) Applications in Electronic and Vibrational Feature Analysis

Density Functional Theory (DFT) has become one of the most popular methods for studying the electronic structure and properties of molecules due to its excellent balance of accuracy and computational efficiency. researchgate.net The B3LYP functional is a common choice for such studies on organic molecules. aip.org

In the context of this compound, DFT calculations are used to analyze its electronic features. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra). This involves calculating the energies of electronic transitions from the ground state to various excited states, which helps in understanding the molecule's response to ultraviolet and visible light.

DFT is also extensively used for the detailed analysis of vibrational spectra. researchgate.net By calculating the harmonic frequencies and their corresponding infrared intensities and Raman activities, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable aid in the interpretation and assignment of experimental vibrational data.

Table 3: Illustrative Electronic Properties of this compound Calculated via DFT Note: These values are hypothetical and serve to illustrate the data produced by DFT calculations.

PropertyTypical Calculated Value
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.5 eV
Dipole Moment~2.5 D

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.deq-chem.com This method provides detailed insights into the electronic structure, including hybridization, bond polarity, and, crucially, intermolecular and intramolecular interactions.

For this compound, NBO analysis can elucidate the nature of its internal electronic structure. It allows for the investigation of hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of the adjacent carbonyl groups (n → π* interactions). These donor-acceptor interactions are key to understanding the molecule's stability and reactivity. joaquinbarroso.com

When studying this compound in a condensed phase or as a dimer, NBO analysis can quantify the strength and nature of intermolecular forces. It can identify specific donor-acceptor interactions that constitute weak hydrogen bonds (e.g., C-H···O) or other van der Waals forces between neighboring molecules, providing a quantitative measure of their stabilization energy.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are powerful tools for investigating the mechanisms and kinetics of chemical reactions. These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

A key reaction involving this compound is its formation from benzoic acid, often facilitated by a dehydrating agent or a coupling agent like a carbodiimide (B86325). hartleygroup.org Computational modeling can be used to simulate this reaction pathway. By calculating the energies of the transition states, the activation energy barriers for each step of the mechanism can be determined. This information is vital for understanding the reaction kinetics and predicting how factors like substituents on the benzoic acid precursor might influence the reaction rate. acs.org

Similarly, the hydrolysis of this compound back to benzoic acid can be modeled. Such simulations can provide a molecular-level understanding of how water molecules interact with the anhydride, leading to the cleavage of the C-O-C bond. Classical molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in different environments, such as in various solvents or in confined spaces, providing insights into its aggregation and dynamic behavior. rsc.orgrsc.org

Green Chemistry Approaches and Sustainability in Benzoic Anhydride Chemistry

Development of Environmentally Benign Synthesis Routes

Traditional methods for synthesizing benzoic anhydride (B1165640) often involve reagents and conditions that are environmentally problematic. For instance, the reaction of benzoic acid with phosgene, while high-yielding, uses a highly toxic gas. biosynth.com Another established laboratory method involves heating benzoic acid with acetic anhydride in the presence of phosphoric acid. acs.orgorgsyn.org However, this requires high temperatures and subsequent purification steps. orgsyn.org

In response, greener alternatives have been developed. One notable advancement is the solvent-free synthesis of benzoic anhydride from benzoyl chloride and benzoic acid, which can proceed at room temperature without a catalyst, offering a more environmentally friendly option. biosynth.com Research has also explored the use of solid-supported phase transfer catalysts, such as clay-supported quaternary ammonium (B1175870) salts, for the reaction of benzoyl chloride and sodium benzoate (B1203000) at room temperature, resulting in a clean and green process with 100% selectivity. idexlab.com

The development of methods that avoid harsh chemicals and high energy consumption is a key focus. For example, an improved process for preparing highly pure this compound involves the reaction of benzoyl chloride with acetic anhydride, followed by crystallization from a hydrocarbon solvent, which avoids the use of more hazardous solvents like benzene (B151609) and chloroform (B151607). quickcompany.in

Table 1: Comparison of Traditional and Greener Synthesis Routes for this compound

Synthesis Route Reagents Conditions Environmental Considerations
Traditional Methods
Benzoic Acid + Phosgene Benzoic acid, Phosgene - High yield but uses highly toxic phosgene. biosynth.com
Acetic Anhydride Method Benzoic acid, Acetic anhydride, Phosphoric acid Slow distillation, high temperatures (up to 270°C). orgsyn.org High energy consumption, requires purification. orgsyn.org
Greener Alternatives
Solvent-Free Reaction Benzoyl chloride, Benzoic acid Room temperature, no catalyst. Environmentally friendly, avoids solvents. biosynth.com
Phase Transfer Catalysis Benzoyl chloride, Sodium benzoate, Clay-supported catalyst 30°C. Clean process, high selectivity, reusable catalyst. idexlab.com
Improved Acetic Anhydride Method Benzoyl chloride, Acetic anhydride, n-heptane 90-120°C, followed by crystallization. Avoids hazardous solvents, produces high purity product. quickcompany.in

Solvent-Free or Reduced-Solvent Reaction Conditions

A significant stride in green chemistry is the move towards solvent-free or reduced-solvent reaction conditions, which minimizes the generation of volatile organic compounds (VOCs). The synthesis of this compound and its derivatives has benefited from this approach.

Solvent-free synthesis of unsymmetrical carboxylic acid anhydrides, including this compound, has been achieved using zinc oxide (ZnO) powder as an inexpensive and non-toxic catalyst at room temperature. shirazu.ac.irsid.ir This method offers high yields in very short reaction times and eliminates the need for solvents. shirazu.ac.ir Studies have shown that while various organic solvents could be used, they did not improve the reaction time or yield, making the solvent-free condition the most efficient. sid.ir

Another example is the microwave-assisted, solvent-free Friedel-Crafts acylation of benzene derivatives with this compound, catalyzed by bismuth(III) triflate [Bi(OTf)3], which proceeds rapidly. nih.gov Furthermore, the synthesis of sulfonephthaleins from saccharin (B28170) and phenols can be conducted in a one-pot, solvent-free process where 2-sulfothis compound is formed in situ. researchgate.net This approach is more economical and environmentally benign. researchgate.net

The use of solid superacids as catalysts, such as Cs2.5H0.5PW12O40/K-10 clay, has enabled the solvent-free reaction of veratrole and this compound to produce 3,4-dimethoxybenzophenone (B177204) with high conversion and 100% selectivity. idexlab.com

Catalyst Design for Sustainable Processes

Catalyst design is at the heart of sustainable chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For this compound chemistry, several innovative catalytic systems have been developed.

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. sid.ir For instance, a copper-based metal-organic framework (Cu-MOF), Cu2(BDC)2(DABCO), has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of symmetric anhydrides from the C-H bond activation of aldehydes. researchgate.netrsc.org This catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity. rsc.org

Solid acid catalysts, such as tungstated zirconia (WO3/ZrO2), have demonstrated high activity in the acylation of anisole (B1667542) with this compound. unimi.it Aerogel preparations of these catalysts, in particular, show superior performance and can be regenerated and reused. unimi.it Clay-supported catalysts, including those based on montmorillonite (B579905) K-10, have also been effectively used in the benzoylation of various compounds with this compound. idexlab.com

The use of non-toxic and inexpensive catalysts like ZnO for the synthesis of unsymmetrical anhydrides under solvent-free conditions exemplifies the move towards more sustainable processes. sid.ir Similarly, Bi(OTf)3 has been used as a recyclable catalyst for Friedel-Crafts acylation with this compound. nih.gov

Table 2: Examples of Catalysts in Sustainable this compound Chemistry

Catalyst Reaction Type Key Advantages
Zinc Oxide (ZnO) Synthesis of unsymmetrical anhydrides Inexpensive, non-toxic, solvent-free conditions, high yields. shirazu.ac.irsid.ir
Cu2(BDC)2(DABCO) (Cu-MOF) Synthesis of symmetric anhydrides from aldehydes Heterogeneous, reusable, wide substrate scope. researchgate.netrsc.org
Tungstated Zirconia (WO3/ZrO2) Acylation of anisole with this compound Solid acid catalyst, high activity, reusable. unimi.it
Clay-Supported Catalysts Benzoylation reactions Robust, reusable, solvent-free conditions. idexlab.com
Bismuth(III) Triflate [Bi(OTf)3] Friedel-Crafts acylation Recyclable, efficient under microwave and solvent-free conditions. nih.gov

Hydrothermal Methods in Benzoic Acid Derivatives Synthesis

Hydrothermal synthesis, which uses water as a reaction medium at high temperatures and pressures, is an inherently environmentally benign method. rsc.org While direct synthesis of this compound via hydrothermal methods is not widely reported, the synthesis of its precursor, benzoic acid, and other derivatives has been explored.

Hydrothermal methods have been applied to the production of benzene from benzoic acid, although the stability of benzoic acid in water can limit the efficiency. rsc.org The use of a Cu2O catalyst has been shown to significantly improve the yield of benzene from benzoic acid in subcritical water. rsc.org Iron oxide minerals can also facilitate the oxidation of phenylacetic acid to benzoic acid under hydrothermal conditions. acs.org

Furthermore, N-doped carbon, prepared via a hydrothermal method, has been used as a support for palladium nanoparticles (Pd@CN) to catalyze the hydrogenation of benzoic acid and its derivatives. acs.orgfigshare.com This catalyst showed significantly higher activity compared to commercial palladium on activated carbon. acs.org Hydrothermal synthesis is also employed to create coordination polymers and metal-organic frameworks (MOFs) using benzoic acid and its derivatives as ligands, demonstrating the versatility of this green technique. core.ac.ukresearchgate.netresearchgate.netresearchgate.net

Assessment of Environmental Impact in Industrial Applications

Assessing the environmental impact of industrial chemicals like this compound involves a life cycle assessment (LCA), which evaluates the environmental footprint from raw material extraction to disposal. nih.govresearchgate.net The production of this compound is linked to the manufacturing of its precursors, primarily benzoic acid, which is often produced from the oxidation of toluene. eaht.org This process can lead to the release of volatile organic compounds (VOCs) and may use catalysts containing heavy metals like manganese or cobalt, which have their own environmental concerns. eaht.org

Q & A

Q. What are the standard laboratory methods for synthesizing benzoic anhydride?

this compound is typically synthesized via dehydration of benzoic acid. For instance, using bromine and sulfur to oxidize sodium benzoate salts yields this compound . Alternative methods include reacting benzoyl chloride with benzoic acid in the presence of a base like pyridine. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products such as benzoyl chloride residuals .

Q. How can spectroscopic techniques distinguish this compound from related compounds in reaction mixtures?

UV-Vis and NMR spectroscopy are critical. This compound exhibits a broad UV absorption peak at 277 nm (ε ~2830), while derivatives like benzoyl nitrate show shifted maxima (e.g., 270 nm). In <sup>1</sup>H-NMR, the anhydride’s carbonyl signals (δ ~8.0 ppm for aromatic protons) differ from esters or acids. For example, benzyl benzoate (esterification product) shows distinct splitting patterns due to benzyl group protons .

Q. What molar ratios of reactants optimize enzyme-catalyzed esterification using this compound?

In lipase-catalyzed reactions (e.g., Novozym®435), a 1:5 molar ratio of benzyl alcohol to this compound maximizes conversion (>90%). Excess alcohol enhances anhydride solubility, facilitating diffusion into enzyme matrices. Lower ratios reduce yield due to limited substrate availability .

Advanced Research Questions

Q. How do pH and β-cyclodextrin (β-CD) influence the hydrolysis kinetics of this compound?

At pH 3.0–6.5, β-CD inhibits hydrolysis by encapsulating the anhydride, reducing water accessibility. The rate-determining step involves water-catalyzed nucleophilic attack (kH2O/kD2O isotope effect ~2.0). At pH 8.0, β-CD accelerates hydroxide ion attack via transition-state stabilization, lowering activation entropy (ΔS‡ = −120 J/mol·K). Kinetic profiling requires pH-stat titration and Arrhenius plots across temperatures (25–40°C) .

Q. What mechanistic insights explain the autocatalytic behavior of this compound in amine reactions?

In aniline reactions, this compound forms a ternary intermediate complex (aniline:anhydride:benzoic acid), confirmed by kinetic isotope effects and rate law analysis. Autocatalysis arises from benzoic acid byproducts accelerating the reaction (rate = k[aniline][anhydride][acid]). Secondary amines lack this behavior due to steric hindrance .

Q. How can conflicting data on reaction intermediates (e.g., benzophenone vs. This compound) be resolved in acylodeboronation studies?

When Na2CO3 is used, this compound forms as the primary product (GC analysis). Adding arylboronic acid later converts the anhydride to benzophenone (96% yield). To resolve contradictions, in situ FTIR or <sup>13</sup>C-NMR tracking of carbonyl groups is recommended. Quenching experiments at timed intervals can isolate intermediates .

Q. What strategies minimize side products in N-acylbenzotriazole synthesis using this compound?

Side products (e.g., 1-(1H-benzotriazolyl)-2,2-dimethylpropan-1-one) form via competing pathways. Sequential reagent addition (e.g., adding benzoic acid after 1H-benzotriazole) suppresses byproducts. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) also influence selectivity. LC-MS monitoring enables real-time optimization .

Key Methodological Recommendations

  • Kinetic Studies : Use stopped-flow UV-Vis for rapid hydrolysis measurements (<1 s).
  • Intermediate Trapping : Employ cryogenic quenching (−78°C) followed by GC-MS or HPLC.
  • Enzyme Optimization : Pre-incubate lipases in anhydrous solvents to enhance activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.